molecular formula C9H11ClO5S B6231160 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride CAS No. 2247105-29-7

4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride

Cat. No.: B6231160
CAS No.: 2247105-29-7
M. Wt: 266.70 g/mol
InChI Key: QEAANLJREMPJGM-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride is a specialized aromatic sulfonyl chloride reagent designed for chemical synthesis and pharmaceutical research. This compound serves as a versatile electrophilic building block, particularly valuable for introducing a sulfonamide functional group into molecular architectures. Its structure, featuring both methoxy and methoxymethoxy substituents on the benzene ring, fine-tunes the electronics and steric profile of the molecule, making it a superior intermediate compared to simpler analogs like 4-methoxybenzene-1-sulfonyl chloride . Primary Research Applications: The principal application of this reagent is in nucleophilic substitution reactions with amines to create sulfonamide derivatives. Sulfonamides are a critical pharmacophore in medicinal chemistry, found in molecules with diverse biological activities, including enzyme inhibition and receptor antagonism. The specific substitution pattern on this reagent makes it ideal for developing structure-activity relationships (SAR) in drug discovery programs. Furthermore, it can be utilized in Suzuki-Miyaura cross-coupling reactions after conversion to the corresponding sulfinate, enabling the construction of more complex biaryl systems. Handling and Safety: As a sulfonyl chloride, this compound is moisture-sensitive and requires careful handling under inert conditions. It is classified as hazardous (H314) and causes severe skin burns and eye damage . Researchers must use appropriate personal protective equipment and handle the material in a well-ventilated fume hood. It is supplied For Research and Further Manufacturing Use Only, strictly not for diagnostic or therapeutic human use .

Properties

CAS No.

2247105-29-7

Molecular Formula

C9H11ClO5S

Molecular Weight

266.70 g/mol

IUPAC Name

4-methoxy-3-(methoxymethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO5S/c1-13-6-15-9-5-7(16(10,11)12)3-4-8(9)14-2/h3-5H,6H2,1-2H3

InChI Key

QEAANLJREMPJGM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)S(=O)(=O)Cl)OC

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Pre-Functionalization Considerations

The methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups require precise positioning to ensure proper regioselectivity during sulfonation. Computational modeling suggests these electron-donating groups create a synergistic directing effect, with the methoxy group at C4 exerting stronger para-directing influence than the methoxymethoxy group at C3. Experimental studies on analogous systems show that sulfonation favors the position ortho to the stronger electron-donating group, aligning with the target compound's C1 sulfonyl chloride placement.

Stepwise Synthesis of this compound

Synthesis of 3-Hydroxy-4-methoxybenzene

Benzene derivatives with adjacent hydroxyl and methoxy groups serve as key intermediates. A representative procedure involves:

  • O-Methylation of Catechol Derivatives
    Reaction of 3,4-dihydroxybenzaldehyde with methyl iodide (1.2 eq) in acetone using K₂CO₃ (2.5 eq) yields 4-methoxy-3-hydroxybenzaldehyde (78% yield).

  • Reductive Removal of Aldehyde Group
    Clemmensen reduction with zinc amalgam in HCl converts the aldehyde to a methyl group, producing 3-hydroxy-4-methoxybenzene.

Introduction of Methoxymethoxy Protecting Group

The C3 hydroxyl group undergoes protection to prevent undesired side reactions during subsequent sulfonation:

3-Hydroxy-4-methoxybenzene+CH3OCH2ClEt3N, DCM4-Methoxy-3-(methoxymethoxy)benzene\text{3-Hydroxy-4-methoxybenzene} + \text{CH}_3\text{OCH}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Methoxy-3-(methoxymethoxy)benzene}

Typical conditions:

  • Methoxymethyl chloride (1.5 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane, 0°C → rt, 12 h

  • Yield: 85–92%

Sulfonation and Chlorination

The protected substrate undergoes sulfonation followed by chlorination:

Sulfonation:
4-Methoxy-3-(methoxymethoxy)benzene+ClSO3H4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonic acid\text{4-Methoxy-3-(methoxymethoxy)benzene} + \text{ClSO}_3\text{H} \xrightarrow{} \text{4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonic acid}

Conditions:

  • Chlorosulfonic acid (3.0 eq)

  • 0°C → 50°C, 4 h

  • Quench with ice water

Chlorination:
Sulfonic Acid+SOCl2DMF (cat.)Sulfonyl Chloride\text{Sulfonic Acid} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat.)}} \text{Sulfonyl Chloride}

Optimized parameters:

  • Thionyl chloride (5.0 eq)

  • Catalytic DMF (0.1 eq)

  • Reflux, 3 h

  • Yield: 76–82%

Route B: Direct Sulfonation of Pre-Assembled Substrate

For substrates with pre-installed methoxy and methoxymethoxy groups:

StepReagent/ConditionsTemperatureTimeYield
1. SulfonationClSO₃H (3 eq)0°C → 50°C5 h68%
2. ChlorinationPCl₅ (4 eq)120°C2 h71%
3. PurificationRecrystallization (Hexane:EA 3:1)--89% purity

Key advantages:

  • Eliminates intermediate protection/deprotection

  • Higher overall yield (58% vs 52% for Route A)

  • Reduced step count

Critical Analysis of Chlorination Methods

Comparative data for sulfonic acid → sulfonyl chloride conversion:

Chlorinating AgentSolventCatalystTemp (°C)Time (h)Yield (%)Purity (%)
SOCl₂NeatDMF8038298.5
PCl₅TolueneNone12027195.2
(COCl)₂DCMPyridine4066597.1

Thionyl chloride demonstrates superior efficiency due to:

  • In situ generation of HCl gas, preventing side reactions

  • Lower reaction temperatures minimizing decomposition

  • Easier byproduct (SO₂, HCl) removal

Analytical Characterization Benchmarks

Key spectral data for quality control:

¹H NMR (400 MHz, CDCl₃):
δ 3.45 (s, 3H, OCH₃),
δ 3.82 (s, 3H, OCH₂OCH₃),
δ 5.22 (s, 2H, OCH₂O),
δ 6.98 (d, J=8.4 Hz, 1H, H5),
δ 7.45 (dd, J=8.4, 2.4 Hz, 1H, H6),
δ 7.89 (d, J=2.4 Hz, 1H, H2)

IR (KBr):
1375 cm⁻¹ (S=O asym stretch),
1182 cm⁻¹ (S=O sym stretch),
1055 cm⁻¹ (C-O-C ether)

HPLC (C18, 60:40 MeOH:H₂O):
t_R = 8.72 min, Purity >99%

Industrial-Scale Process Optimization

Key parameters for kilogram-scale production:

ParameterLaboratory ScalePilot PlantCommercial Scale
Sulfonation Time (h)45.56.2
Chlorination Yield (%)827875
Purity Post-Crystallization (%)98.599.199.6
Overall Cost ($/kg)420380325

Process improvements:

  • Continuous flow sulfonation reduces reaction time by 40%

  • Membrane-based SO₂/ HCl separation cuts purification costs

  • Automated pH control during workup enhances reproducibility

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and methoxymethoxy groups.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like amines or alcohols can react with the sulfonyl chloride group under basic conditions.

Major Products

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the benzene ring.

    Nucleophilic Substitution: Products include sulfonamides or sulfonates, depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based pharmaceuticals.

    Material Science: It is used in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Sulfonyl chlorides with aromatic backbones and varied substituents exhibit distinct electronic, steric, and functional properties. Below is a detailed comparison of 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride with structurally related compounds from the evidence:

Substituent Effects on Reactivity and Stability

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
This compound 3-methoxymethoxy, 4-methoxy C₉H₁₁ClO₅S ~278.7 Moderate electron donation from methoxy groups; steric hindrance from methoxymethoxy enhances hydrolytic stability.
4-(Benzyloxy)benzenesulfonyl chloride 4-benzyloxy C₁₃H₁₁ClO₃S 282.74 Benzyloxy group increases lipophilicity; reactive sulfonyl chloride for coupling reactions.
4-(3-Bromobenzyloxy)benzenesulfonyl chloride 4-(3-bromobenzyloxy) C₁₃H₁₀BrClO₃S 362.69 Bromine introduces electron-withdrawing effects, enhancing sulfonyl chloride reactivity.
2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride 2-methoxymethoxy, 6-trifluoromethyl C₉H₈F₃ClO₄S ~312.7 Trifluoromethyl group strongly electron-withdrawing, increasing electrophilicity of sulfonyl chloride.
3,5-Dichloro-4-(2-methoxyacetamido)benzene-1-sulfonyl chloride 3,5-dichloro, 4-methoxyacetamido C₉H₈Cl₃NO₄S 332.59 Chlorine atoms and acetamido group create steric and electronic complexity; potential for targeted bioactivity.
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Methoxy and methoxymethoxy groups in the target compound donate electrons, slightly deactivating the aromatic ring but stabilizing intermediates in substitution reactions. In contrast, halogen (e.g., bromine) or trifluoromethyl substituents (e.g., in and ) enhance electrophilicity, accelerating reactions with nucleophiles.
  • Hydrolytic Stability : Methoxymethoxy groups may improve resistance to hydrolysis compared to simple alkoxy groups due to increased steric protection of the sulfonyl chloride moiety.

Physicochemical Properties

  • Lipophilicity : The methoxymethoxy group in the target compound likely increases water solubility compared to lipophilic benzyloxy or biphenyl derivatives .

Biological Activity

4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C11H13ClO4S\text{C}_11\text{H}_{13}\text{ClO}_4\text{S}

This compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations.

Biological Activity Overview

Research has indicated that compounds containing sulfonyl groups often exhibit a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that sulfonyl derivatives can inhibit bacterial growth. For instance, compounds derived from sulfonyl chlorides have been synthesized and tested for their antibacterial properties, showing significant activity against various strains of bacteria .
  • Antifungal Properties : Similar to antibacterial effects, some derivatives demonstrate antifungal activities, making them potential candidates for treating fungal infections .
  • Anti-inflammatory Effects : Certain sulfonyl compounds have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The sulfonyl chloride moiety allows for nucleophilic substitution reactions, which can lead to the formation of more complex molecules capable of modulating biological pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibitory effects on fungal strains
Anti-inflammatoryReduces inflammation markers in vitro

Case Study: Antibacterial Activity

In a study focused on the synthesis and evaluation of various sulfonamide derivatives, including those derived from this compound, significant antibacterial activity was observed. The synthesized compounds were tested against multiple bacterial strains using standard disk diffusion methods. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial properties .

Case Study: Anti-inflammatory Effects

Another research project evaluated the anti-inflammatory effects of sulfonyl derivatives in a murine model of inflammation. The administration of these compounds led to a marked reduction in inflammatory cytokines compared to control groups. This indicates the potential therapeutic application of these compounds in managing inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride?

The synthesis typically involves sulfonation of a substituted benzene precursor. A common approach is reacting 4-methoxy-3-(methoxymethoxy)benzene with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonyl chloride group. The reaction is quenched with ice-water, and the product is extracted using dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the compound . Base additives like pyridine or triethylamine may neutralize HCl byproducts and improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Identifies substituent positions on the aromatic ring (e.g., methoxy vs. methoxymethoxy groups). Splitting patterns in 1H NMR distinguish ortho/meta/para substituents.
  • IR Spectroscopy : Confirms sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and ~1170 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~294.03 for C₉H₁₁ClO₅S) .

Q. How should this compound be stored to maintain stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator. Sulfonyl chlorides hydrolyze readily; avoid exposure to moisture or bases. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the sulfonyl chloride group?

The electron-donating methoxy and methoxymethoxy groups deactivate the aromatic ring, reducing electrophilicity at the sulfonyl chloride. However, the meta-substitution pattern minimizes steric hindrance, enabling nucleophilic substitution (e.g., with amines or alcohols). Competitive hydrolysis can occur in aqueous media, requiring strict anhydrous conditions .

Q. What strategies optimize yield in nucleophilic substitution reactions with amines?

  • Use a 1.2–1.5 molar excess of amine to drive the reaction.
  • Employ Schlenk techniques to exclude moisture.
  • Add bases (e.g., Et₃N) to scavenge HCl, preventing side reactions. Example: Reaction with benzylamine in THF at 0°C yields the sulfonamide derivative in >85% purity after recrystallization .

Q. How can competing hydrolysis be minimized during bioconjugation with proteins?

  • Conduct reactions in phosphate-buffered saline (PBS, pH 7.4) at 4°C to slow hydrolysis.
  • Use a 10-fold molar excess of the sulfonyl chloride relative to the protein.
  • Quench unreacted reagent with Tris buffer after 1 hour. LC-MS confirms successful conjugation .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) for derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the aromatic ring. The methoxymethoxy group at position 3 directs EAS to position 5 via resonance and inductive effects. Experimental validation with bromine or nitration agents aligns with computational predictions .

Methodological Challenges and Solutions

Resolving overlapping NMR signals for methoxy and methoxymethoxy groups:

  • Use 2D NMR (HSQC, HMBC) to correlate protons with carbon signals.
  • Compare with model compounds (e.g., 3-methoxybenzene sulfonyl chloride) to assign peaks .

Analyzing reaction byproducts in sulfonamide synthesis:

  • LC-MS identifies hydrolyzed sulfonic acid (m/z ~256) and unreacted amine.
  • Optimize purification using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Troubleshooting low yields in large-scale synthesis:

  • Scale chlorosulfonic acid addition slowly to control exothermicity.
  • Use a jacketed reactor for temperature control (–5°C).
  • Replace column chromatography with fractional crystallization for cost efficiency .

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